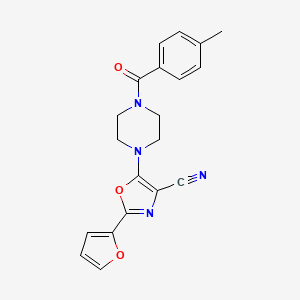

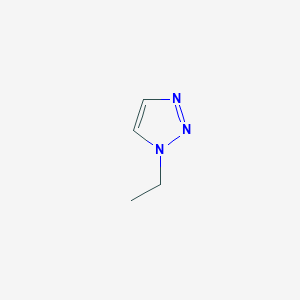

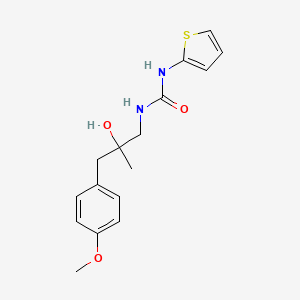

![molecular formula C20H17N5O3S2 B2718508 N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 476275-27-1](/img/structure/B2718508.png)

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, also known as BZS, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment. BZS belongs to the class of benzothiazole sulfonamide derivatives, which have been found to exhibit promising antitumor activity.

Aplicaciones Científicas De Investigación

Halocyclization and Iodosulfonylation

The compound is used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions. This provides an effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides .

Synthesis of Spiropyrans and Spirooxazines

The compound is used in the synthesis of novel photochromic 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] possessing luminescence properties in both the cyclic and merocyanine forms .

Biological Evaluations

The compound is used in biological evaluations where molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity .

Antimicrobial Evaluation

The compound is used in the synthesis and antimicrobial evaluation of a new series of N-1,3-Benzothiazol-2-ylbenzamides .

Carboxamide Carbonyl-Ruthenium Complexes

The compound is used in the synthesis of carboxamide carbonyl-ruthenium (ii) complexes. These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Difluoroboron Complexes

The compound is used in the synthesis of difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ). These complexes showed a significant blue-shifted and enhanced emission due to the restricted conformation change .

Positional Isomerism

The compound is used in the study of positional isomerism. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The compound is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing these compounds was developed .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c21-11-3-13-25(14-4-12-22)30(27,28)16-9-7-15(8-10-16)19(26)24-20-23-17-5-1-2-6-18(17)29-20/h1-2,5-10H,3-4,13-14H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXRAWOHPDLZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

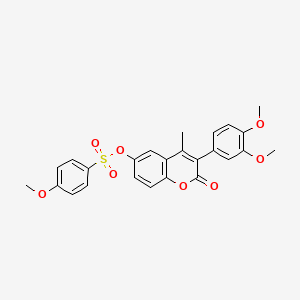

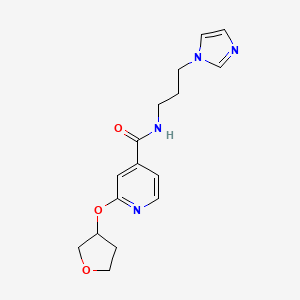

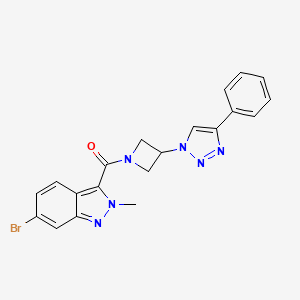

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)

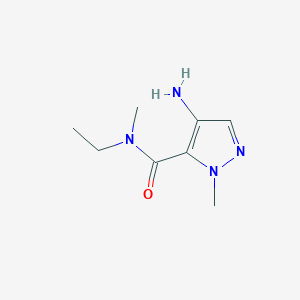

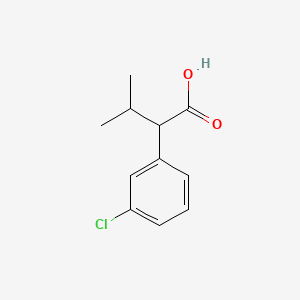

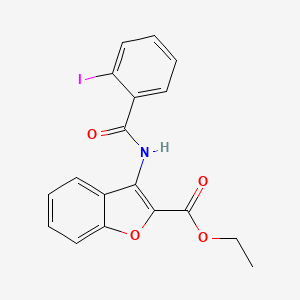

![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)

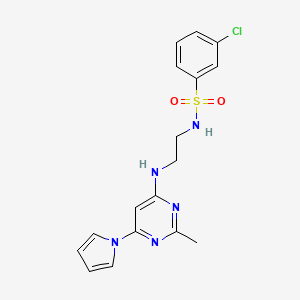

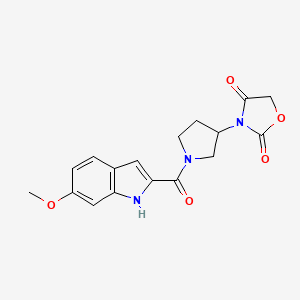

![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)